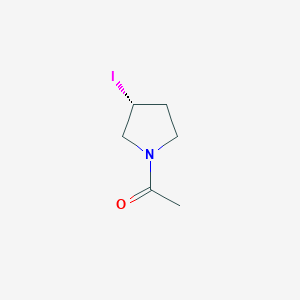
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate is a chemical compound with the molecular formula C19H21NO4S and a molecular weight of 359.45 g/mol . This compound is characterized by the presence of an ethyl ester group, a benzyloxycarbonylamino group, and a phenylsulfanyl group attached to a propionate backbone. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2-amino-3-phenylsulfanylpropionate and benzyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and as a building block for peptide synthesis.
Mecanismo De Acción
The mechanism of action of Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Ethyl 2-benzyloxycarbonylamino-3-phenylsulfanylpropionate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ethyl 2-amino-3-phenylsulfanylpropionate and benzyl chloroformate share structural similarities but differ in their functional groups and reactivity.
Propiedades
IUPAC Name |
ethyl 2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-2-23-18(21)17(14-25-16-11-7-4-8-12-16)20-19(22)24-13-15-9-5-3-6-10-15/h3-12,17H,2,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXQPIYHLKCTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,4S)-4-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B7987738.png)
![(2S)-2-azaniumyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoate](/img/structure/B7987747.png)

![5-Hydroxy-1-methyl-2,3-diazaspiro[5.5]undec-1-EN-4-one](/img/structure/B7987770.png)



![4-Chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B7987792.png)
![[5-bromo-3-(bromomethyl)pyridin-2-yl]azanium;bromide](/img/structure/B7987799.png)

![[(R)-3-(Acetyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7987826.png)
![[(R)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7987829.png)


